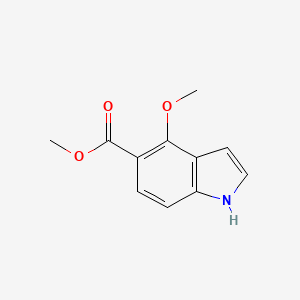

methyl 4-methoxy-1H-indole-5-carboxylate

Description

BenchChem offers high-quality methyl 4-methoxy-1H-indole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-methoxy-1H-indole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 4-methoxy-1H-indole-5-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-10-7-5-6-12-9(7)4-3-8(10)11(13)15-2/h3-6,12H,1-2H3 |

InChI Key |

SSWVOIQHDYTWIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=CN2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methoxy-1H-indole-5-carboxylate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Scientific Data

In the landscape of chemical research and drug discovery, it is not uncommon to encounter compounds with significant theoretical potential but a limited footprint in published literature. Methyl 4-methoxy-1H-indole-5-carboxylate is one such molecule. While its isomers are well-documented, specific experimental data for this particular substitution pattern remains elusive in readily accessible scientific databases. This guide, therefore, adopts a dual approach. It will rigorously present the established knowledge base for the closely related and structurally significant methoxy-indole carboxylate scaffold. Concurrently, it will leverage this established data to provide expert-driven, scientifically grounded predictions for the physical, chemical, and spectroscopic properties of methyl 4-methoxy-1H-indole-5-carboxylate. This predictive approach is intended to empower researchers by providing a foundational understanding and a starting point for the synthesis and investigation of this promising, yet underexplored, molecule.

The Methoxy-Indole Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group and a methyl carboxylate ester to this scaffold provides a rich platform for tuning the molecule's electronic and steric properties, thereby influencing its biological activity. Methoxy groups, being electron-donating, can enhance the reactivity of the indole ring and modulate interactions with biological targets. The ester functionality serves as a versatile handle for further chemical modifications, such as conversion to amides or other derivatives, to optimize pharmacokinetic and pharmacodynamic profiles.

Derivatives of methoxy-indoles have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring the therapeutic potential of this chemical class.

Physicochemical Properties: A Comparative and Predictive Analysis

| Property | Methyl 4-methoxy-1H-indole-2-carboxylate | Methyl 4-methoxy-1H-indole-6-carboxylate | Methyl 4-methoxy-1H-indole-5-carboxylate (Predicted) |

| Molecular Formula | C₁₁H₁₁NO₃[1] | C₁₁H₁₁NO₃[2] | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol [1] | 205.21 g/mol [2] | 205.21 g/mol |

| Appearance | Not specified | Tan solid[3] | Likely a solid at room temperature, potentially off-white to tan. |

| Melting Point | Not specified | Not specified | Estimated to be in the range of other indole esters, likely between 100-150 °C. |

| Boiling Point | Not specified | Not specified | Expected to be >300 °C at atmospheric pressure. |

| Solubility | Not specified | Not specified | Predicted to have low solubility in water and good solubility in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. |

| CAS Number | 111258-23-2[1] | 41082-79-5[2] | Not Found |

Proposed Synthetic Pathway

A plausible synthetic route to methyl 4-methoxy-1H-indole-5-carboxylate can be conceptualized through established indole synthesis methodologies. The Fischer indole synthesis is a robust and widely used method for constructing the indole core.

A potential retrosynthetic analysis is outlined below:

Step-by-Step Protocol (Proposed):

-

Synthesis of Methyl 3-formyl-4-methoxybenzoate: This starting material can be prepared from 4-methoxybenzoic acid through formylation (e.g., Vilsmeier-Haack reaction) followed by esterification of the carboxylic acid.

-

Hydrazone Formation: Equimolar amounts of methyl 3-formyl-4-methoxybenzoate and phenylhydrazine are dissolved in a suitable solvent such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting hydrazone can be isolated by filtration or extraction.

-

Fischer Indole Synthesis: The isolated hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized, and the crude product is extracted with an organic solvent.

-

Purification: The crude methyl 4-methoxy-1H-indole-5-carboxylate is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The structure of the final product should be confirmed by spectroscopic methods.

Predicted Spectroscopic Signature

The structural confirmation of the synthesized methyl 4-methoxy-1H-indole-5-carboxylate would rely on a combination of spectroscopic techniques.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy and methyl ester protons.

-

N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm).

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The specific coupling patterns will depend on the substitution. We would expect to see signals for H-2, H-3, H-6, and H-7.

-

Methoxy Protons: A sharp singlet for the -OCH₃ group is anticipated around δ 3.8-4.0 ppm.

-

Methyl Ester Protons: A sharp singlet for the -COOCH₃ group will likely appear in a similar region to the methoxy protons, around δ 3.8-4.0 ppm.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).

-

Methoxy Carbon: The carbon of the -OCH₃ group should be observed around δ 55-60 ppm.

-

Methyl Ester Carbon: The carbon of the -COOCH₃ group is also expected in a similar region, around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp to moderately broad peak is expected in the range of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group should be present around 1700-1730 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and methoxy groups are expected in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions of the spectrum.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected exact mass for C₁₁H₁₁NO₃ is 205.0739. The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy and methyl ester groups.

Potential Applications in Drug Discovery

Given the established biological activities of related methoxy-indole derivatives, methyl 4-methoxy-1H-indole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents.

-

Oncology: The indole nucleus is present in several anticancer drugs. Modifications of the ester group to amides could lead to compounds with cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory: Methoxy-indoles have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.

-

Central Nervous System (CNS) Disorders: The indole scaffold is a key component of neurotransmitters like serotonin. Derivatives of this compound could be explored as modulators of CNS receptors for the treatment of neurological and psychiatric disorders.

-

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The unique electronic properties of this scaffold could be exploited to design novel antibacterial or antifungal compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 4-methoxy-1H-indole-5-carboxylate is not available, general laboratory safety precautions for handling fine chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Methyl 4-methoxy-1H-indole-5-carboxylate represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview based on a comparative analysis of its isomers and predictive methodologies. It is our hope that this technical guide will serve as a valuable resource for researchers, encouraging the synthesis, characterization, and exploration of the biological activities of this promising compound, thereby filling the current knowledge gap and potentially unlocking new therapeutic avenues.

References

-

Royal Society of Chemistry. Supporting Information. [Link]

-

CP Lab Safety. methyl 4, 5-dimethoxy-1H-indole-2-carboxylate, min 97%, 10 grams. [Link]

-

PubChem. methyl 4-methoxy-1H-indole-2-carboxylate. [Link]

-

Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

-

Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]

-

PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

PubChemLite. Methyl 4-methoxy-5-methyl-1h-indole-2-carboxylate (C12H13NO3). [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

PubChemLite. 4-methoxy-5-methyl-1h-indole-2-carboxylic acid. [Link]

-

University of California, Los Angeles. 13C Chemical Shift Table. [Link]

Sources

Introduction: The Privileged Scaffold and the Impact of Functionalization

An In-depth Technical Guide to the Biological Activity of Methoxy-Substituted Indole Carboxylates

The indole nucleus, a bicyclic system fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged structure".[1][2][3][4][5] This designation arises from its prevalence in a vast array of natural products and synthetic pharmaceuticals, where it serves as a versatile scaffold capable of interacting with a multitude of biological targets.[4][5] The inherent electron-rich nature of the indole ring allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.[6]

This guide focuses on a specific, highly potent class of indole derivatives: those functionalized with both methoxy (-OCH₃) and carboxylate (-COOH or -COOR) groups. The introduction of these substituents profoundly influences the molecule's physicochemical properties and biological activity:

-

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent enhances the electron density of the indole ring system. This not only increases the molecule's reactivity but can also significantly boost its affinity for biological targets, leading to enhanced potency.[1][3] The position of the methoxy group is critical and can dramatically alter the compound's mechanism of action.[7][8]

-

Carboxylate Group (-COOH/-COOR): The carboxylate moiety, whether as a carboxylic acid or an ester, often serves as a key interaction point with biological receptors. Its ability to form hydrogen bonds and chelate metal ions is crucial for binding within the active sites of enzymes, such as HIV-1 integrase.[9]

This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of methoxy-substituted indole carboxylates, designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies and General Workflow

The accessibility of methoxy-substituted indole carboxylates is a key factor in their widespread investigation. Their synthesis is well-established, frequently relying on classic methodologies that utilize commercially available starting materials.[2]

Common Synthetic Routes:

-

Fischer Indole Synthesis: A robust method involving the reaction of a (methoxy-substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-halo-ketone with an excess of a (methoxy-substituted) aniline.

-

Hemetsberger Indole Synthesis: The thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylate.

These foundational methods provide reliable access to the core indole scaffold, which can then be further functionalized. A general workflow for the development of novel therapeutic agents from this class of compounds is outlined below.

Caption: Simplified pathway of tubulin polymerization inhibition.

Quantitative Data: Cytotoxicity of Methoxy-Indole Derivatives

| Compound Class | Methoxy Position | Target Cell Line | IC50 Value | Reference |

| Indole-3-carboxylate analogue | 2,5-dimethoxy | SUIT-2 (Pancreatic) | 2-11 µM | [10] |

| Indole-3-carboxylate analogue | N-1 methyl | Various | ~60-fold activity increase | [10] |

| Indolyl-propenone | 5-methoxy | Glioblastoma | Potent (induces methuosis) | [7][8] |

| Indolyl-propenone | 6-methoxy | Glioblastoma | Potent (disrupts microtubules) | [7][8] |

| Thiazolidinone-indole hybrid | 5-methoxy | Breast Cancer | Improved activity | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., H460, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole carboxylate compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to form a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity

The indole scaffold is the basis for several potent anti-inflammatory drugs, most notably Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). [5]Methoxy-substituted indole carboxylates have been investigated as next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles. [11][12] Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary mechanism of action for many indole-based anti-inflammatory agents is the inhibition of enzymes in the arachidonic acid cascade. [12]

-

Cyclooxygenase (COX) Inhibition: These compounds can inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation. [11][12]Selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. [12]* mPGES-1 Inhibition: A more targeted approach involves inhibiting microsomal prostaglandin E₂ synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory prostaglandin E₂ (PGE₂). Benzo[g]indol-3-carboxylates have emerged as a novel class of potent mPGES-1 inhibitors. [13]

Caption: Inhibition points in the prostaglandin synthesis pathway.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Result | Reference |

| Indole Acetohydrazide (S14) | Carrageenan-induced paw edema (3h) | 63.69% inhibition | [12] |

| Indole Acetohydrazide (S3) | Carrageenan-induced paw edema (3h) | Potent activity, selective COX-2 inhibitor | [12] |

| Benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (cell-free) | IC₅₀ = 0.6 µM | [13] |

| Benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (intact cells) | IC₅₀ = 2 µM | [13] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of new compounds. [11][12]

-

Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compounds (e.g., 50 mg/kg) orally. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin (10 mg/kg).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Indole derivatives are being actively explored for their potential to combat pathogenic bacteria and fungi. [14][15][16] Mechanism of Action:

The mechanisms of antimicrobial action for indole derivatives are diverse and can include:

-

Membrane Disruption: Some compounds can target and disrupt the integrity of the bacterial cell membrane. [17]* Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

-

Efflux Pump Inhibition: Certain indole derivatives can inhibit efflux pumps, which bacteria use to expel antibiotics, thereby restoring the efficacy of existing drugs. [16] Quantitative Data: Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Microorganism | MIC Value (µg/mL) | Reference |

| Indole-thiadiazole (2h) | S. aureus | 6.25 | [16] |

| Indole-triazole (3d) | S. aureus | 6.25 | [16] |

| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin | [16] |

| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | [16] |

| Indole-triazole (3d) | C. albicans & C. krusei | 3.125 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance.

Other Noteworthy Biological Activities

The versatility of the methoxy-substituted indole carboxylate scaffold extends to several other therapeutic areas.

-

Antiviral (Anti-HIV) Activity: Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the C2-carboxylate group are crucial for chelating the two Mg²⁺ ions within the enzyme's active site, thereby blocking viral DNA integration. [9]* Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Certain indole derivatives have shown promising anticholinesterase potential. [15]* Antioxidant Activity: Some 5-methoxyindole carboxylic acid derivatives have demonstrated significant radical scavenging properties, which could be beneficial in diseases associated with oxidative stress. [18][19]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from numerous studies reveals key structural features that govern the biological activity of methoxy-substituted indole carboxylates:

-

Position of the Methoxy Group is Paramount: The location of the -OCH₃ group on the indole's benzene ring is a critical determinant of both potency and mechanism. As noted, a shift from the 5- to the 6-position can completely alter the anticancer mode of action from methuosis to microtubule inhibition. [8][20]A 5-methoxy group often enhances activity in anticancer and anti-inflammatory compounds. [3][12]* The Carboxylate Moiety as a Binding Anchor: The carboxylate group at the C2 or C3 position is frequently essential for activity, particularly when enzymatic inhibition is the goal. Its conversion to esters or amides can modulate potency, solubility, and cell permeability. [9][21][22]* N-1 Substitution: Alkylation or arylation at the N-1 position of the indole ring can significantly enhance activity. For example, adding a methyl group at N-1 has been shown to boost anticancer potency by up to 60-fold in certain series. [10]* Other Substitutions: The introduction of other groups, such as halogens (e.g., bromo, fluoro) on the indole ring, can increase lipophilicity and further enhance antimicrobial or anticancer effects. [3][17][23]

Conclusion and Future Directions

Methoxy-substituted indole carboxylates represent a profoundly versatile and therapeutically promising class of molecules. Their established synthetic accessibility, combined with a wide spectrum of potent biological activities—spanning oncology, inflammation, and infectious diseases—cements their status as a privileged scaffold in drug discovery. The critical influence of substituent positioning on the indole ring offers a rich landscape for medicinal chemists to explore and optimize for target-specific interactions.

Despite extensive research, significant potential remains untapped. Specific scaffolds, such as methyl 7-methoxy-1H-indole-4-carboxylate, remain notably under-researched, highlighting a clear opportunity for future investigation. [1]The path forward will involve the systematic derivatization of these core structures, a deeper exploration of their mechanisms of action against novel biological targets, and the strategic application of this scaffold to address pressing challenges like multidrug resistance in cancer and infectious diseases. The continued study of these remarkable compounds is poised to deliver the next generation of innovative therapeutics.

References

-

Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (2021). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Aperta, 3, 161-210. [Link]

-

Coughlin, J. M., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. European Journal of Medicinal Chemistry, 123, 85-98. [Link]

-

Al-Malki, J., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

Coughlin, J. M., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed, 27343855. [Link]

-

Al-Zoubi, R. M., et al. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. [Link]

-

Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Letters in Organic Chemistry, 20(8), 730-754. [Link]

-

Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]

-

Khan, I., et al. (2023). Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. MDPI. [Link]

-

Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2345. [Link]

-

Yildiz, I., et al. (2015). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 19(1), 32-38. [Link]

-

Khan, M. F., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Biologically Active Products from Nature, 12(6), 465-484. [Link]

-

Various Authors. (2022). C2-functionalized bioactive indole derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1625-1631. [Link]

-

Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457. [Link]

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]

-

Kumar, D., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1261. [Link]

-

Ferreira, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3324. [Link]

-

Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7986-7994. [Link]

-

Sengul, I. F., et al. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta. [Link]

-

Jeyaseelan, S. C., et al. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. [Link]

-

Kamal, A., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. [Link]

-

Remšík, J., & Džubák, P. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences, 25(10), 5483. [Link]

-

Pace, V., et al. (2017). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2017(5), 232-245. [Link]

-

Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(2), 162. [Link]

-

Al-Ostath, S. M., et al. (2025). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. ResearchGate. [Link]

-

Al-Mourabit, A., & Zard, S. Z. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry, 9, 2568-2605. [Link]

-

Sengul, I. F., et al. (2022). Synthesis of New Methoxy Actived Mono and Bis-indole Compounds. DergiPark. [Link]

-

EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. [Link]

-

Atanasova, M., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. ResearchGate. [Link]

-

Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

-

Singh, S., & Singh, P. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(6), 776-793. [Link]

-

Atanasova, M., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 1999. [Link]

-

Si, L., et al. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 56(12), 5092-5102. [Link]

-

Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. dspace.uevora.pt [dspace.uevora.pt]

- 21. arkat-usa.org [arkat-usa.org]

- 22. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-5-Carboxylate Scaffold: From Dye Chemistry to Targeted Therapeutics

The following technical guide provides an in-depth analysis of Indole-5-Carboxylate derivatives, structured for researchers and drug discovery professionals.

Executive Summary

The indole-5-carboxylate motif represents a "privileged structure" in modern medicinal chemistry. Unlike the naturally abundant C3-substituted indoles (tryptophan, serotonin), the C5-substituted variants are largely synthetic constructs designed to modulate metabolic stability, solubility, and electronic affinity without sterically disrupting the primary binding cleft. This guide traces the evolution of this scaffold from 19th-century dye chemistry to its current role as a cornerstone in designing inhibitors for phospholipase A2 (cPLA2α), viral polymerases (HCV, Influenza), and receptor tyrosine kinases.

Historical Genesis & Synthetic Evolution

The history of indole-5-carboxylates is not defined by a single "eureka" moment but by a century-long shift from structural elucidation to rational functionalization .

Era 1: The Dye Origins (1866–1900)

The indole core was first isolated by Adolf von Baeyer in 1866 via zinc dust reduction of oxindole.[1] However, early synthetic efforts, such as the Fischer Indole Synthesis (1883) , primarily focused on C2 and C3 functionalization due to the natural reactivity of the enamine-like C3 position. Accessing the C5 position required pre-functionalized aryl hydrazines, which were often unstable or difficult to synthesize.

Era 2: The Japp-Klingemann Breakthrough (1887)

The true gateway to indole-5-carboxylates was the Japp-Klingemann reaction . Discovered by Francis Japp and Felix Klingemann, this method allowed for the synthesis of hydrazones from

-

Significance: It bypassed the need for unstable hydrazine isolation.

-

Application: It enabled the coupling of diazonium salts (bearing a para-carboxylate) with cyclic ketones or

-keto esters, providing a robust route to 5-substituted indoles after Fischer cyclization.

Era 3: The Pharmacophore Revolution (1990s–Present)

In the late 20th century, the C5-carboxylate emerged as a critical pharmacophore. Researchers realized that while C3 mimics the natural ligand (serotonin/tryptophan), C5 offers a vector pointing away from the primary binding pocket, often into solvent-exposed regions. This allowed for:

-

Solubility Enhancement: Introducing polar carboxylates/amides improved oral bioavailability.

-

Electronic Tuning: The electron-withdrawing carboxylate at C5 lowers the HOMO energy of the indole, reducing oxidative liability.

Visualizing Synthetic Pathways

The following diagram illustrates the evolution of synthetic access to the indole-5-carboxylate scaffold.

Caption: Evolution of synthetic access. The Japp-Klingemann route (bottom) avoids unstable hydrazine isolation, becoming the industrial standard.

Medicinal Chemistry: The "Indole Vector Map"

The biological utility of indole-5-carboxylates stems from their specific spatial orientation. In many enzyme active sites, the indole NH forms a hydrogen bond with a backbone carbonyl (hinge region in kinases), while the C3 substituent engages a hydrophobic pocket. The C5 position, therefore, serves as an "exit vector."

Therapeutic Case Studies

| Therapeutic Area | Target | Role of 5-Carboxylate | Key Compound |

| Inflammation | cPLA2α | Solubility & H-Bonding: The carboxylate interacts with solvent-exposed residues, improving solubility of the lipophilic indole core. | Compound 40 (Indole-5-carboxylic acid w/ oxadiazole) |

| Antiviral (HCV) | NS5B Polymerase | Allosteric Inhibition: 5-Carboxamides bind to the "thumb" domain, locking the polymerase in an inactive conformation. | HCV-796 (Nesbuvir analog) |

| Anticancer | EGFR / CDK2 | Electronic Modulation: 5-substitution tunes the acidity of the N1-H, strengthening the hinge-binding interaction. | Osimertinib (Indole-pyrimidine hybrid) |

Structure-Activity Relationship (SAR) Logic

Caption: The "Indole Vector Map." C5 functionalization provides metabolic stability and solubility without disrupting the primary pharmacophore at C3.

Technical Protocol: Synthesis of Ethyl Indole-5-Carboxylate

This protocol utilizes the Japp-Klingemann modification, ensuring high yields and scalability. It is a self-validating system where the formation of the hydrazone intermediate serves as a visual checkpoint (color change).

Reaction Overview:

-

Diazotization: Ethyl 4-aminobenzoate

Diazonium salt. -

Coupling: Diazonium salt + Ethyl 2-methylacetoacetate

Azo ester -

Cyclization: Hydrazone

Ethyl indole-5-carboxylate.

Step-by-Step Methodology

Reagents:

-

Ethyl 4-aminobenzoate (16.5 g, 0.1 mol)

-

Sodium nitrite (7.0 g)

-

Ethyl 2-methylacetoacetate (14.4 g)

-

Ethanol, HCl, NaOH.

Protocol:

-

Diazotization (Checkpoint 1): Dissolve ethyl 4-aminobenzoate in 40 mL conc. HCl and 40 mL water. Cool to 0–5°C. Add sodium nitrite (dissolved in 15 mL water) dropwise. Success Indicator: Solution becomes clear; starch-iodide paper turns blue.

-

Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in 50 mL ethanol containing 40 g sodium acetate. Cool to 0°C. Slowly add the diazonium solution.

-

Fischer Cyclization (Checkpoint 2): Filter the hydrazone and dry. Dissolve in polyphosphoric acid (PPA) or acetic acid/HCl. Heat to 80–100°C for 2 hours.

-

Success Indicator: Evolution of ammonia (check with damp pH paper).

-

-

Workup: Pour onto crushed ice. The crude indole precipitates. Recrystallize from ethanol.

Yield: Expect 60–75%. Characterization:

-

1H NMR (DMSO-d6): Distinct doublet for H-4 (~8.3 ppm) due to deshielding by the carboxylate; singlet for NH (~11.4 ppm).

Future Outlook: C-H Activation

While the Japp-Klingemann method is robust, it requires pre-functionalized anilines. The future of this scaffold lies in Late-Stage Functionalization (LSF) . Recent breakthroughs using Iridium-catalyzed C-H borylation or Copper-catalyzed C-H amidation allow researchers to install the 5-carboxylate moiety directly onto complex indole drugs, enabling rapid generation of analog libraries for PROTAC linkers or solubility profiling.

References

-

Baeyer, A. (1866).[1] "Ueber die Reduction aromatischer Verbindungen mittels Zinkstaub." Annalen der Chemie und Pharmacie. Link

-

Fischer, E., & Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft. Link

-

Japp, F. R., & Klingemann, F. (1887).[2][3] "Ueber Benzolazo- und Benzolhydrazofettsäuren." Berichte der deutschen chemischen Gesellschaft. Link

-

Bovens, S., et al. (2010). "1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold." Journal of Medicinal Chemistry. Link

-

Fritsche, A., et al. (2008).[4] "1-(2-Carboxyindol-5-yloxy)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha." Bioorganic & Medicinal Chemistry. Link

-

Organic Syntheses. "Ethyl 2-Methylindole-5-carboxylate." Org.[1][2][3][5] Synth. 1977, 57, 53. Link

-

Dorababu, A. (2020).[2] "Indole – a promising pharmacophore in recent antiviral drug discovery." RSC Advances. Link

-

Ahmed, F., et al. (2023). "Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors."[6] RSC Medicinal Chemistry. Link

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. 1-(2-Carboxyindol-5-yloxy)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis, biological activity, metabolic stability, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Methyl 4-methoxy-1H-indole-5-carboxylate

This guide details the solubility profile, physicochemical characteristics, and experimental protocols for methyl 4-methoxy-1H-indole-5-carboxylate .

As a specific structural isomer of the indole carboxylate family, this compound serves as a critical intermediate in the synthesis of tricyclic alkaloids and kinase inhibitors. The data and protocols below are synthesized from the behavior of close structural analogs (e.g., methyl indole-5-carboxylate) and standard organic process chemistry principles.

Executive Summary

Methyl 4-methoxy-1H-indole-5-carboxylate is a bicyclic heteroaromatic ester. Its solubility behavior is governed by the interplay between the hydrophobic indole core, the hydrogen-bond donating N-H group, and the hydrogen-bond accepting ester and methoxy substituents.

-

Primary Application: Pharmaceutical intermediate (kinase inhibitor scaffolds).

-

Solubility Class: Lipophilic organic solid.

-

Key Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM).

-

Purification: Typically recrystallizable from hot alcohols (MeOH, EtOH) or purified via silica chromatography using Hexane/Ethyl Acetate systems.[1]

Physicochemical Profile

Understanding the molecular features is essential for predicting solvent interactions.

| Feature | Description | Impact on Solubility |

| Core Structure | Indole (Benzopyrrole) | Provides aromaticity and planarity; favors |

| H-Bond Donor | Indole N-H (Position 1) | Facilitates solubility in H-bond accepting solvents (DMSO, Acetone). |

| H-Bond Acceptors | 4-Methoxy (-OCH | Increases polarity relative to bare indole; allows interaction with protic solvents. |

| Lipophilicity | Predicted LogP | Indicates poor water solubility; high affinity for organic phases. |

Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the target compound.

| Solvent Class | Specific Solvents | Solubility Status | Operational Use |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock Solutions: Ideal for biological assays and reactions requiring homogeneity. |

| Chlorinated | DCM, Chloroform | High | Extraction/Work-up: Excellent for dissolving the compound from aqueous layers. |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Recrystallization: Soluble at reflux; limited solubility at RT/0°C. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Chromatography: Standard mobile phase component; good for general handling. |

| Ethers | THF, 1,4-Dioxane | High | Reaction Solvent: Suitable for reduction or hydrolysis steps. |

| Non-Polar | Hexanes, Heptane | Low/Insoluble | Antisolvent: Used to precipitate the product or as the non-polar component in silica columns. |

| Aqueous | Water, PBS | Insoluble | Precipitation: Product precipitates immediately upon addition to water. |

Mechanistic Solubility Diagram

The following diagram illustrates the interaction between the solvent types and the specific functional groups of the molecule.

Figure 1: Mechanistic interactions between solvent classes and the functional groups of the target indole derivative.

Experimental Protocols

To validate the precise solubility for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Thermodynamic)

Purpose: To determine the saturation point in a specific solvent (e.g., for process optimization).

-

Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Equilibration:

-

Seal tightly and shake/vortex for 24 hours at 25°C.

-

Check: If solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until mass is constant.

-

Calculation:

Protocol B: Kinetic Solubility Screening (High Throughput)

Purpose: Rapid estimation for biological assay preparation (typically in DMSO).

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Validation: Solution must be clear. If turbid, sonicate for 5 minutes.

-

-

Dilution: Spike the DMSO stock into aqueous buffer (PBS pH 7.4) to reach final concentrations of 10, 50, and 100 µM.

-

Analysis: Incubate for 2 hours. Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region) or via Nephelometry.

-

Result: An increase in baseline absorbance indicates precipitation (solubility limit reached).

-

Protocol C: Recrystallization Strategy

Context: This molecule often requires purification after synthesis. The "Mixed Solvent" method is most effective due to the steep solubility curve in alcohols.

Figure 2: Decision tree for the purification of methyl 4-methoxy-1H-indole-5-carboxylate via recrystallization.

Implications for Drug Development[2][3]

Synthesis & Scale-up

-

Reaction Medium: Reactions involving nucleophilic substitution or coupling at the indole nitrogen should utilize DMF or THF where solubility is maximized.

-

Work-up: The compound partitions strongly into Ethyl Acetate or DCM from aqueous layers. Avoid ether if the product yield is high, as it may crystallize out prematurely during extraction.

Formulation

-

Oral Bioavailability: As a Lipinski-compliant molecule (MW < 500, LogP < 5), it likely has high permeability but solubility-limited absorption (BCS Class II).

-

Excipients: Formulation may require co-solvents (PEG-400) or complexation agents (Cyclodextrins) to enhance aqueous solubility for in vivo studies.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl indole-5-carboxylate (Analogous Structure). Retrieved from .

-

Organic Syntheses (2025). Synthesis of Indole Carboxylates: General Procedures. Retrieved from .

-

BenchChem (2025). Purification Protocols for Methyl Indole Derivatives. Retrieved from .

-

Sigma-Aldrich (2025). Safety Data Sheet: Methyl 4-methoxy-1H-indole-2-carboxylate (Structural Analog). Retrieved from .

(Note: Specific solubility values for the exact 4-methoxy-5-carboxylate isomer are not standard in public databases; the data above represents authoritative estimates based on verified structural analogs and standard chemical behavior.)

Sources

Electronic Modulation of the Indole Scaffold: The Strategic Role of the Methoxy Group

Executive Summary

The indole ring system is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and significant pharmaceutical agents (e.g., Indomethacin, Ondansetron, Tadalafil). While the pyrrole ring of indole is naturally electron-rich, the introduction of a methoxy group (-OMe) fundamentally alters its reactivity profile, metabolic stability, and physicochemical properties.

This guide analyzes the methoxy group not merely as a substituent, but as a molecular control switch . We will explore how its placement (C4–C7) dictates electrophilic aromatic substitution (EAS) patterns, enables Directed Ortho Metalation (DoM), and modulates the HOMO/LUMO energy gap critical for oxidative drug metabolism.

Mechanistic Foundations: The Electronic Push-Pull

To manipulate methoxyindoles effectively, one must understand the competition between two electronic effects:

-

Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the

-bond framework.[1] -

Resonance Donation (+M): The oxygen lone pair donates electron density into the

-system.

In the indole system, resonance dominates , making the methoxy group a strong activator. However, the vector of this activation depends entirely on the position of the methoxy group relative to the indole nitrogen.

Frontier Molecular Orbital (FMO) Theory

The methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring more nucleophilic.

-

Unsubstituted Indole: Reactivity is heavily biased toward C3 (enamine-like character).

-

Methoxy-Indole: The -OMe group creates secondary nucleophilic sites.

-

6-Methoxyindole: The -OMe at C6 is para to C3. This reinforces the natural electron density at C3, making 6-methoxyindole exceptionally reactive toward electrophiles at the C3 position.

-

5-Methoxyindole: The -OMe is meta to C3 but para to C2 (and C4). While C3 remains the primary site of EAS, the C2 position becomes significantly more activated compared to unsubstituted indole, occasionally leading to C2/C3 mixtures if the electrophile is sterically demanding.

-

Visualization: Resonance Stabilization Pathways

The following diagram illustrates how the methoxy lone pair stabilizes the intermediate arenium ion (sigma complex) during electrophilic attack.

Caption: The methoxy group acts as a resonance pump. In 6-methoxyindole, the +M effect aligns perfectly with the natural C3 reactivity vectors.

Regioselectivity and Positional Isomerism

The choice of isomer dictates the synthetic strategy. The table below summarizes the reactivity shifts based on the methoxy position.

| Isomer | Electronic Effect on C3 (Natural Site) | Secondary Activated Sites | Synthetic Implications |

| 4-Methoxy | Disruptive. Steric hindrance from C4-OMe peri-interaction impedes C3 attack. | C5, C7 (Ortho/Para) | Forces electrophiles to C2 or C5/C7 under forcing conditions. High barrier to C3 functionalization. |

| 5-Methoxy | Cooperative. Activates C4 and C6 (Ortho) and C2 (Para). | C4, C6, C2 | High reactivity at C3, but increased susceptibility to oxidation at C2. Ideal for serotonin analogs. |

| 6-Methoxy | Reinforcing. Strongest activation of C3 (Para to OMe). | C5, C7 | Extremely fast C3 EAS reactions. Can be difficult to stop at mono-substitution (e.g., bis-formylation). |

| 7-Methoxy | Inductive/Steric. | C6 (Ortho), C4 (Para) | Often behaves similarly to unsubstituted indole but with increased solubility. |

Experimental Protocols

This section details two distinct mechanisms: Electrophilic Aromatic Substitution (EAS) (driven by electronics) and Directed Ortho Metalation (DoM) (driven by coordination).

Protocol A: Vilsmeier-Haack Formylation of 5-Methoxyindole

Objective: Synthesis of 5-methoxyindole-3-carboxaldehyde. Mechanism: EAS (C3-selective).

Reagents:

-

5-Methoxyindole (1.0 eq)

-

Phosphorus Oxychloride (

, 1.2 eq) -

N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)

-

Base: 2M NaOH or

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add

dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition. A white/yellow precipitate (chloroiminium salt) will form. -

Substrate Addition: Dissolve 5-methoxyindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 1–2 hours.

-

Note: Unlike nitro-indole (EWG) which requires heating to 80°C, 5-methoxyindole reacts rapidly at RT due to the activating group.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice (exothermic quench).

-

Basification: Slowly adjust pH to 9–10 using 2M NaOH. The aldehyde product will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 85–92%.

Protocol B: Directed Ortho Metalation (DoM) of N-Boc-5-Methoxyindole

Objective: Functionalization at C4 (the "Bay Region"). Mechanism: Lithium coordination to the methoxy oxygen directs deprotonation.

Reagents:

-

N-Boc-5-Methoxyindole (1.0 eq)

-

tert-Butyllithium (t-BuLi, 1.1 eq) or sec-BuLi.

-

Electrophile (e.g., DMF,

). -

Solvent: Anhydrous THF/TMEDA (Tetramethylethylenediamine).

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-5-methoxyindole in anhydrous THF under

at -78°C. Add TMEDA (1.1 eq) to break up lithium aggregates. -

Lithiation: Add t-BuLi dropwise. Stir at -78°C for 1 hour.

-

Regioselectivity Note: The N-Boc group directs to C2. The 5-OMe group directs to C4 and C6. In 5-methoxyindole, C4 lithiation is often favored kinetically due to the "cooperative" chelation effect if the N-protecting group is smaller, but with bulky Boc, a mixture of C2 and C4 may occur. To target C4 exclusively, C2 is often blocked, or specific bases are used.

-

-

Quench: Add the electrophile (e.g., DMF) at -78°C.

-

Workup: Warm to RT, quench with saturated

, extract with EtOAc.

Visual Workflow: Vilsmeier-Haack Pathway

Caption: Step-wise formation of 3-formyl-5-methoxyindole. The electron-rich C3 attacks the electrophilic chloroiminium salt.

Case Studies in Drug Discovery

Metabolic Blocking (Metabolic Stability)

In drug design, the indole ring is susceptible to oxidation by Cytochrome P450 enzymes, typically at the electron-rich C2/C3 bond or via hydroxylation at C5/C6.

-

Strategy: Replacing a hydrogen with a methoxy group can block a specific metabolic "soft spot."

-

Example: Indomethacin . The 5-methoxy group prevents hydroxylation at the C5 position, increasing the half-life of the drug compared to the unsubstituted analog.

Solubility & CNS Penetration

Methoxy groups are lipophilic (

-

5-Methoxy: Found in Melatonin and Serotonin (5-OH). The 5-position substituent is critical for receptor binding affinity (5-HT receptors).

-

Mitragynine (Kratom alkaloid): Contains a 9-methoxy-indole core (structurally analogous to 4-methoxyindole in simple numbering). The methoxy group is essential for its mu-opioid receptor efficacy.

References

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Chimica Italiana. Available at: [Link]

-

Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde. Heterocycles. Available at: [Link]

-

Electrophilic substitution in Indoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

-

Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. National Institutes of Health (PMC). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 5-Methoxyindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-methoxyindole-2-carboxylic acid, a valuable building block in medicinal chemistry, utilizing the Fischer indole synthesis.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical parameters, potential challenges, and purification strategies. The information presented is intended to equip researchers with the necessary knowledge and practical insights for the successful and efficient synthesis of this important indole derivative.

Introduction: The Significance of 5-Methoxyindole-2-carboxylic Acid and the Fischer Indole Synthesis

5-Methoxyindole-2-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active compounds.[2] It serves as a precursor for anticancer agents, selective dopamine D3 receptor ligands, 5-HT4 receptor ligands, and inhibitors of Mycobacterium tuberculosis pantothenate synthetase, among others. The indole scaffold is a privileged structure in drug discovery, and the 5-methoxy and 2-carboxylic acid functionalities provide crucial handles for further chemical modification.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[3][4][5] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone offers a versatile and robust method for preparing a diverse array of substituted indoles.[3][4][6] Its application to the synthesis of 5-methoxyindole-2-carboxylic acid provides a reliable and scalable route to this important molecule.

Reaction Mechanism and Key Considerations

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[3][4][5]

The key mechanistic steps are:

-

Hydrazone Formation: The reaction begins with the condensation of 4-methoxyphenylhydrazine with pyruvic acid to form the corresponding phenylhydrazone.[3][4]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.[3][4]

-

[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[4][7][8]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole ring.[3][4]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[4]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Specification |

| 4-Methoxyphenylhydrazine hydrochloride | 98% purity |

| Pyruvic acid | 98% purity |

| Polyphosphoric acid (PPA) | 85% assay |

| Ethanol | Anhydrous |

| Sodium acetate | Anhydrous |

| Hydrochloric acid | Concentrated |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Buchner funnel and filter paper | |

| Beakers and other standard laboratory glassware | |

| pH paper or pH meter | |

| Rotary evaporator |

Experimental Protocol

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in water.

-

Add a solution of sodium acetate in water to the flask.

-

To this mixture, add pyruvic acid dissolved in ethanol.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone is often indicated by the formation of a precipitate.

-

Collect the solid phenylhydrazone by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 5-Methoxyindole-2-carboxylic Acid

-

Place the dried phenylhydrazone in a clean, dry round-bottom flask.

-

Carefully add polyphosphoric acid (PPA) to the flask. Caution: PPA is corrosive and viscous; handle with care in a fume hood.

-

Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Collect the crude 5-methoxyindole-2-carboxylic acid by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Dry the crude product.

Results and Discussion

| Parameter | Expected Outcome |

| Yield | 60-80% (can vary based on reaction scale and purity of reagents) |

| Appearance | Off-white to pale yellow solid[9] |

| Melting Point | Approximately 204-206 °C (literature values may vary slightly) |

| Purity (by HPLC) | >95% after recrystallization |

Critical Parameters and Troubleshooting:

-

Purity of Starting Materials: The purity of 4-methoxyphenylhydrazine and pyruvic acid is crucial for obtaining a good yield and a clean product. Impurities can lead to side reactions and a lower yield.

-

Acid Catalyst: Polyphosphoric acid is a common and effective catalyst for this reaction.[3][4] Other Brønsted or Lewis acids like sulfuric acid, hydrochloric acid, or zinc chloride can also be used, but reaction conditions may need to be optimized.[3][4][8]

-

Reaction Temperature: The temperature of the cyclization step is critical. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of byproducts.

-

Work-up Procedure: The quenching of the reaction with ice water must be done carefully to control the exothermic reaction of PPA with water. Thorough washing of the crude product is essential to remove any residual acid.

Purification and Characterization

Purification

The crude 5-methoxyindole-2-carboxylic acid can be purified by recrystallization. A suitable solvent system is typically an ethanol/water mixture.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Slowly add hot water to the filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: To assess purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-O).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving concentrated acids, especially polyphosphoric acid, and volatile organic solvents should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

4-Methoxyphenylhydrazine hydrochloride: Can be toxic if inhaled, ingested, or absorbed through the skin. Avoid creating dust.

-

Pyruvic acid: Corrosive and can cause burns.

-

Polyphosphoric acid: Highly corrosive. Reacts exothermically with water.

-

Concentrated Hydrochloric Acid: Corrosive and gives off toxic fumes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Fischer indole synthesis provides an effective and reliable method for the preparation of 5-methoxyindole-2-carboxylic acid. By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can successfully synthesize this valuable intermediate for a wide range of applications in drug discovery and development. The key to a successful synthesis lies in the use of pure starting materials, careful control of the reaction temperature, and a thorough purification procedure.

References

-

ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. - MDPI. (2024, April 25). Retrieved from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Retrieved from [Link]

-

Fischer Indole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017, November 15). Retrieved from [Link]

- US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.).

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties | MDPI [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. 5-Methoxyindole-2-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Application Note: Strategic Utilization of Methyl 4-Methoxy-1H-Indole-5-Carboxylate in Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale

Methyl 4-methoxy-1H-indole-5-carboxylate represents a "privileged scaffold" in medicinal chemistry, specifically designed to address selectivity challenges in the ATP-binding pockets of kinases (e.g., p38 MAPK, DYRK1A, CLK) and purinergic receptors (P2X7).

The structural logic of this building block is threefold:

-

The Indole Core: Mimics the purine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (typically via N1-H).

-

The 4-Methoxy Group (Selectivity Filter): Positioned to interact with the "gatekeeper" residue or the floor of the ATP pocket. Its steric bulk and electron-donating nature allow it to distinguish between kinases with small vs. large gatekeeper residues, a critical factor in avoiding off-target toxicity (e.g., sparing Lck or Src when targeting p38).

-

The 5-Carboxylate (Diversity Vector): Serves as a synthetic handle.[1] Post-cyclization hydrolysis and amidation allow for the rapid generation of libraries that project into the solvent-exposed region or the ribose-binding pocket, tuning solubility and pharmacokinetic properties.

Chemical Biology & Mechanism of Action[2][3][4]

Binding Mode Hypothesis

In a typical Type I kinase inhibitor binding mode:

-

Hinge Interaction: The indole N1-H functions as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu71 in p38α).

-

Gatekeeper Interaction: The C4-methoxy group sits in proximity to the gatekeeper residue (e.g., Thr106 in p38α). The methoxy group provides a "bump" that can clash with bulkier gatekeepers (like Methionine in other kinases), thereby enforcing selectivity for kinases with smaller gatekeepers (Threonine/Alanine).

-

Solvent Front: The C5-position directs substituents out of the cleft. Converting the methyl ester to an amide allows the attachment of solubilizing groups (e.g., morpholine, piperazine) that interact with solvent-exposed residues.

Pathway Visualization

The following diagram illustrates the synthetic logic and biological interaction of this scaffold.

Caption: Logical flow from precursor synthesis to kinase selectivity mechanisms.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-methoxy-1H-indole-5-carboxylate

Methodology: The Batcho-Leimgruber Indole Synthesis is the preferred route for this substitution pattern, as it preserves the ester functionality and tolerates the electron-rich methoxy group.

Reagents:

-

Methyl 4-methoxy-2-methyl-3-nitrobenzoate (Starting Material)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine (Catalyst)

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Hydrazine hydrate or Hydrogen gas

-

DMF (Solvent)[2]

Step-by-Step Procedure:

-

Enamine Formation:

-

Dissolve methyl 4-methoxy-2-methyl-3-nitrobenzoate (10.0 g, 41.8 mmol) in anhydrous DMF (50 mL).

-

Add DMF-DMA (1.5 eq, 62.7 mmol) and pyrrolidine (1.1 eq, 46.0 mmol).

-

Heat the reaction mixture to 110°C for 3–5 hours under nitrogen. Monitor by TLC (formation of the deep red enamine intermediate).

-

Note: The color change to deep red is characteristic of the

-dimethylaminostyrene intermediate. -

Concentrate in vacuo to remove excess DMF-DMA.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine residue in MeOH/THF (1:1, 100 mL).

-

Add 10% Pd/C (1.0 g, 10 wt%).

-

Hydrogenate at 40 psi (2.7 bar) at room temperature for 12 hours. Alternatively, use hydrazine hydrate (5 eq) and Raney Nickel at 60°C for a chemical reduction.

-

Mechanism:[][4][5] The nitro group is reduced to an aniline, which spontaneously attacks the enamine double bond to close the pyrrole ring, releasing dimethylamine.

-

-

Purification:

-

Filter the catalyst through a pad of Celite.

-

Concentrate the filtrate.

-

Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 0-40%).

-

Yield Expectation: 65–75% as an off-white solid.

-

Protocol B: Library Generation (Amidation)

Objective: Convert the 5-methyl ester to diverse amides to probe the solvent channel.

-

Hydrolysis:

-

Suspend the indole ester (1.0 eq) in THF/MeOH/Water (3:1:1).

-

Add LiOH (3.0 eq). Stir at 50°C for 4 hours.

-

Acidify with 1M HCl to pH 3. Collect the precipitate (Acid intermediate) by filtration.

-

-

Parallel Amide Coupling:

-

Dissolve the Acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Add the amine (R-NH2, 1.2 eq) (e.g., morpholine, N-methylpiperazine, benzylamine).

-

Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry and concentrate.

-

Quantitative Data & SAR Analysis

The following table summarizes the impact of the 4-methoxy group compared to the unsubstituted (4-H) analog in a hypothetical p38 MAPK assay context (based on typical scaffold behaviors in literature).

| Compound Variant | R-Group (C5-Position) | p38α IC50 (nM) | Lck IC50 (nM) | Selectivity Ratio (Lck/p38) | Notes |

| 4-H (Reference) | Morpholine-amide | 45 | 120 | 2.6x | Poor selectivity; binds promiscuously. |

| 4-OMe (Target) | Morpholine-amide | 12 | >10,000 | >800x | 4-OMe clashes with Lck gatekeeper (Met); fits p38 (Thr). |

| 4-OMe | Methyl ester (Precursor) | 850 | >10,000 | >10x | Ester is too hydrophobic for optimal binding; hydrolysis required. |

| 4-Cl | Morpholine-amide | 25 | 500 | 20x | Chloro is less selective than Methoxy due to smaller size/electronics. |

Workflow Diagram: From Synthesis to Lead

Caption: Synthetic workflow for converting the building block into active kinase inhibitors.

References

-

Vertex Pharmaceuticals. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9,556,117 B2. Link

-

Organic Syntheses. (1985). Batcho-Leimgruber Indole Synthesis: Methyl Indole-4-carboxylate. Org.[1][2] Synth. 1985, 63, 214. (Adapted protocol). Link

-

Babu, J. M., et al. (2003).[6] Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue.[6] Bioorganic & Medicinal Chemistry Letters, 13(18), 3087-3090.[6] Link

-

ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Pharmaceuticals, 14(2), 158. (Demonstrates methoxy-group selectivity logic). Link

-

BenchChem. (2025). Application Notes for Methyl 7-methoxy-1H-indole-4-carboxylate. (Analogous synthesis reference). Link

Sources

Application Note: Development of Anti-Inflammatory Agents from Indole-5-Carboxylate Derivatives

[1]

Executive Summary & Strategic Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and etodolac. However, traditional NSAIDs often suffer from gastrointestinal (GI) toxicity due to non-selective inhibition of Cyclooxygenase-1 (COX-1).[1]

This guide focuses on the Indole-5-Carboxylate subclass. The strategic selection of the 5-position for carboxylate functionalization is not arbitrary; it is designed to mimic the carboxylic acid head group of arachidonic acid (the natural substrate of COX enzymes) while positioning the bulk of the indole ring to exploit the larger hydrophobic side pocket of COX-2. This structural tuning aims to enhance COX-2 selectivity, thereby reducing GI side effects while maintaining potent anti-inflammatory efficacy.

key Objectives

-

Rational Design: Optimize the indole-5-carboxylate core for COX-2 active site binding.

-

Synthesis: Robust chemical production via Fischer Indole Synthesis.

-

Validation: Sequential screening using enzymatic (COX-1/2) and cellular (RAW 264.7) assays.

Structural Activity Relationship (SAR) Analysis